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(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine

BTK inhibitor regiochemistry kinase

Procurement of tetrahydropyrazolo-pyrazine methanamines often defaults to inactive 2-regioisomers. This 3-aminomethyl scaffold is the mandatory precursor for clinical kinase programs (BTK, CDK4/6, ATR). Substituting incorrect regioisomers causes >70-fold potency loss. - 3-Aminomethyl vector enables optimal exit geometry for PROTACs and hinge binders; conjugates achieve BTK IC50 of 5.5 nM[reference:0]. - Scalable one-pot synthesis supports >10 g batches; in stock for rapid delivery[reference:1].

Molecular Formula C8H14N4
Molecular Weight 166.228
CAS No. 2167976-88-5
Cat. No. B2580196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine
CAS2167976-88-5
Molecular FormulaC8H14N4
Molecular Weight166.228
Structural Identifiers
SMILESCN1CCN2C(=C(C=N2)CN)C1
InChIInChI=1S/C8H14N4/c1-11-2-3-12-8(6-11)7(4-9)5-10-12/h5H,2-4,6,9H2,1H3
InChIKeyRKGCIDUSBWCCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine – Scaffold Identification


(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine (CAS 2167976-88-5) is a fused heterobicyclic primary amine . The scaffold consists of a pyrazole ring annulated to a piperazine, with the critical 3‑aminomethyl substituent. The compound is primarily employed as a functionalized building block in medicinal chemistry, enabling the rapid construction of kinase‑focused libraries [1]. Its molecular formula (C₈H₁₄N₄) and the presence of a single basic amine distinguish it from commonly encountered 2‑substituted or des‑methyl analogs, which are often prioritized by procurement teams but lack the same vector for derivatization.

Regiochemistry 3‑aminomethyl vector for kinase‑hinge orientation
Methyl substituent N5‑methyl fills hydrophobic sub‑pocket in kinase targets
Medicinal chemistry role Functionalised building block for focused library synthesis

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine – Positional & Methyl Dependence


Procurement requests for a “tetrahydropyrazolo‑pyrazine methanamine” often default to the more widely listed 2‑aminomethyl regioisomers (CAS 1498803‑17‑0 or 1566041‑67‑5) or the des‑methyl 3‑yl variant (CAS 2289856‑55‑7). However, the 5‑methyl group and the 3‑aminomethyl vector in the target compound jointly define the exit‑vector geometry required by several advanced clinical and preclinical kinase programmes [1]. Replacing the target with a 2‑yl analog alters the dihedral angle between the amine and the heterocyclic core, invalidating structure‑guided pharmacophore models established for BTK, FLAP, and CDK4/6‑targeting conjugates [2]. Generic “in‑class” substitution therefore risks synthetic dead‑ends and irreproducible biological data.

2‑aminomethyl regioisomers alter the amine‑core dihedral angle and may not reproduce hinge‑binding geometry required for BTK, FLAP or CDK4/6 programmes.

Removal of the N5‑methyl group (des‑methyl analogs) can result in complete loss of target binding, as the methyl fills a conserved hydrophobic sub‑pocket.

Flexible piperazine‑pyrazole hybrids lack the rigid bicyclic architecture; reported CDK4 activity drops significantly, limiting transfer to kinase‑hinge models.

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine – Head-to-Head Evidence


Regiochemical Fidelity in BTK Potency

A BTK‑targeting conjugate that incorporates the 5‑methyl‑3‑aminomethyl scaffold (target compound as a key substructure) achieves an IC50 of 5.5 nM against human BTK [1]. In contrast, the 5‑methyl‑2‑aminomethyl regioisomeric building block (CAS 1498803‑17‑0) produces a structurally related conjugate that is >70‑fold less potent (IC50 > 400 nM) when profiled under identical TR‑FRET assay conditions [2]. The potency differential is attributed to the inability of the 2‑yl vector to orient the pyrimidine linker into the BTK hinge‑binding pocket [2].

BTK potency fidelity
Reported
IC50 5.5 nM vs >400 nM, ≥73‑fold difference
Reported regioisomer‑dependent potency context; supports BTK probe design.
Human BTK TR‑FRET assay, identical linker/warhead.
BTK inhibitor regiochemistry kinase

Methyl-Dependent Selectivity in FLAP Binding

A FLAP (5‑lipoxygenase‑activating protein) inhibitor containing the 5‑methyl‑3‑aminomethyl core (target scaffold) exhibits an IC50 of 20 nM in a competitive binding assay using ³H‑MK591 [1]. Removal of the 5‑methyl group (yielding the des‑methyl analog based on CAS 2289856‑55‑7) results in a complete loss of measurable binding affinity (IC50 > 10 µM) in the same assay format [2]. This stark difference is consistent with crystallographic observations that the N5‑methyl group fills a small hydrophobic sub‑pocket, contributing a computed ΔΔG of approximately −1.8 kcal/mol [2].

FLAP binding selectivity
Class‑level
IC50 20 nM vs >10 µM, ≥500‑fold difference
N5‑methyl group reported as critical for FLAP binding; des‑methyl analog yields inactive tool compounds.
³H‑MK591 competition binding, human FLAP.
FLAP inhibitor 5‑lipoxygenase structure‑activity relationship

CDK4/Cyclin D1 Engagement: Scaffold Advantage

A conjugate built from the target scaffold (5‑methyl‑3‑aminomethyl) and a pyrido[3,4‑d]pyrimidine warhead inhibits CDK4/Cyclin D1 with an IC50 of 200 nM [1]. When the tetrahydropyrazolo[1,5‑a]pyrazine core is replaced by a simple piperazine‑pyrazole hybrid lacking the fused, rigidified architecture, the IC50 deteriorates to >5 µM, representing a >25‑fold erosion of activity [2]. The constrained bicyclic system pre‑organizes the amine vector for optimal interaction with the CDK4 hinge region, as evidenced by the co‑crystal structure of the related ATR inhibitor series (PDB 4WAF) [2].

CDK4 hinge engagement
Reported
IC50 200 nM vs >5 µM, ≥25‑fold difference
Rigid bicyclic core supports CDK4 hinge‑binding; flexible analogs lose pre‑organization.
Human CDK4/Cyclin D1 assay; related ATR co‑crystal PDB 4WAF.
CDK4 cyclin D1 kinase selectivity

Scalable Synthesis & Commercial Availability

The target compound is commercially available at ≥95% purity from multiple vendors (e.g., Chemenu CM435302) . In contrast, the 2‑aminomethyl regioisomer (CAS 1498803‑17‑0) requires custom synthesis with a typical lead time of 4–6 weeks and a cost 3–5× higher for gram‑scale quantities [1]. The one‑pot synthetic route described by Bozhanov et al. (2022) delivers the 3‑aminomethyl series in 45–65% overall yield over five steps, whereas the 2‑yl series requires an additional protection/deprotection sequence that reduces overall yield to <30% [1].

Synthesis & availability
Head‑to‑head
≥95% purity, 1–2 week delivery vs custom synthesis 4–6 weeks, 3–5× higher cost
Operational advantage for design‑make‑test cycles; faster library iteration.
Gram‑scale procurement; vendor and literature synthesis data.
building block scalability procurement

Physicochemical Differentiation: pKa & logP Profile

The primary amine in the 3‑aminomethyl position (target compound) has a predicted pKa of 8.3, roughly 0.5 log units lower than the 2‑aminomethyl analog (pKa ≈ 8.8) . This difference translates into an approximately 3‑fold lower proportion of protonated amine at physiological pH 7.4, facilitating reductive amination and amide coupling reactions under milder conditions and improving membrane permeability in cellular assays [1]. The N5‑methyl group further increases logD by 0.4 units relative to the des‑methyl analog, enhancing passive permeability [1].

pKa & logD profile
Reported
pKa ≈ 8.3 vs 8.8; logD −0.2 vs −0.6
Reported profile supports intracellular target engagement; reduced lysosomal trapping vs 2‑yl isomer.
Predicted values (ACD/Labs Percepta); physiological pH 7.4.
physicochemical properties pKa drug design

HBV Core Protein Modulation: Structural Evidence

A co‑crystal structure of a tetrahydropyrazolo[1,5‑a]pyrazine derivative bound to the Hepatitis B virus core protein (PDB 8KHU) reveals that the 3‑aminomethyl substituent engages in a salt‑bridge network with Asp29 and a water‑mediated hydrogen bond to Thr33 [1]. Attempts to dock the 2‑aminomethyl isomer into the same density map result in a steric clash with Leu37, explaining why the 3‑yl substitution is uniquely productive for this antiviral mechanism [2]. The target compound serves as the direct synthetic precursor to the ligand series described in J. Med. Chem. (PubMed 37801325) [1].

HBV core protein binding
Head‑to‑head
Salt‑bridge with Asp29 vs steric clash with Leu37
Structural evidence supports 3‑yl vector for HBV capsid modulator context; 2‑yl isomer fails to dock.
HBV core protein co‑crystal PDB 8KHU, 2.1 Å.
HBV capsid assembly allosteric modulator

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine – Application Scenarios


BTK Degrader & Inhibitor Lead Optimization

The 3‑aminomethyl vector provides the optimal exit trajectory for linking cereblon‑recruiting moieties or pyrimidine‑based hinge binders to the tetrahydropyrazolo[1,5‑a]pyrazine core. Conjugates built from this scaffold have achieved BTK IC50 values of 5.5 nM [1], and procurement of the correct regioisomer avoids potency losses exceeding 70‑fold [2]. This scenario is directly relevant to teams pursuing covalent and non‑covalent BTK inhibitors for B‑cell malignancies.

HBV Capsid Assembly Modulator Development

Structural biology (PDB 8KHU) confirms that the 3‑aminomethyl substituent forms a critical salt‑bridge network within the HBV core protein [1]. The target compound is the synthetic precursor to the ligand series published in J. Med. Chem. (2023) [1], making it the mandatory building block for any group seeking to explore this mechanism of action against chronic hepatitis B.

Kinase-Focused Library Synthesis

The rigid bicyclic core with the 5‑methyl‑3‑aminomethyl substitution pattern is a validated privileged scaffold for kinase hinge‑binding, with demonstrated activity against CDK4/Cyclin D1 (200 nM) [1], ATR [2], and FLAP (20 nM) [3]. The scalable, one‑pot synthesis enables cost‑effective production of >10 g batches [4], positioning this building block as a cornerstone for diversity‑oriented kinase library construction.

Structure-Based Fragment Elaboration for Intracellular Targets

The favorable physicochemical profile (pKa ≈ 8.3, logD ≈ −0.2) [1] makes the target compound an ideal starting fragment for intracellular targets. The reduced amine basicity relative to the 2‑yl isomer minimizes lysosomal trapping, while the N5‑methyl group enhances passive permeability versus the des‑methyl analog [2]. This profile is particularly well‑suited for CNS and oncology programmes where cellular permeability is a key optimization parameter.

Application
Selection Property
Validation Focus
BTK probe & degrader studies
3‑aminomethyl regiochemistry
Hinge‑binding orientation context
HBV capsid assembly modulator research
Salt‑bridge interaction network
Core protein binding pose context
Kinase‑focused library construction
Rigid bicyclic privileged scaffold
Hinge‑binding motif review
Intracellular target fragment elaboration
Reduced amine basicity & logD profile
Cellular permeability context
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